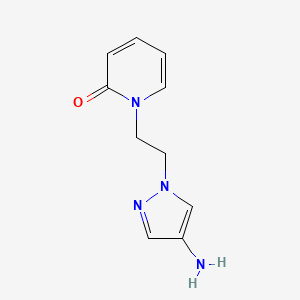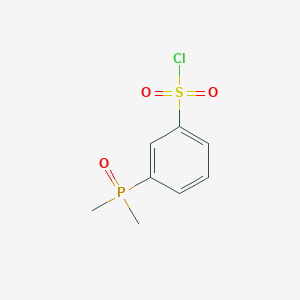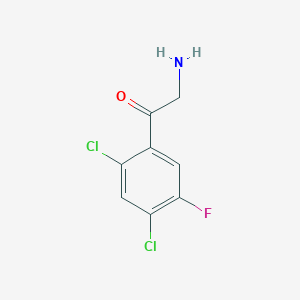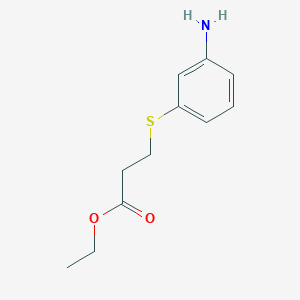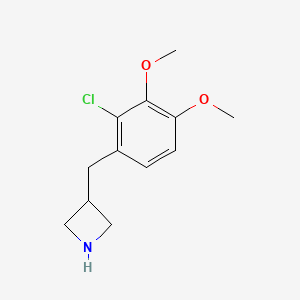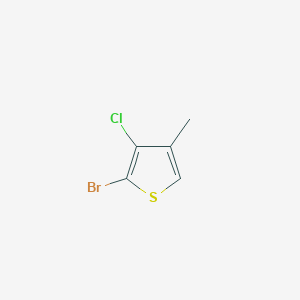
2-Bromo-3-chloro-4-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-chloro-4-methylthiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their unique electronic properties and versatility in various chemical reactions. The presence of bromine, chlorine, and a methyl group on the thiophene ring makes this compound an interesting compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methylthiophene typically involves halogenation reactions. One common method is the bromination of 3-chloro-4-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 2-Bromo-3-chloro-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are used under inert atmosphere conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or diaryl compounds with extended conjugation.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
科学研究应用
Chemistry: 2-Bromo-3-chloro-4-methylthiophene is used as a building block in organic synthesis to create more complex molecules. It is valuable in the synthesis of conjugated polymers and organic semiconductors for electronic applications .
Biology and Medicine: The compound is studied for its potential biological activities. Thiophene derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional materials .
作用机制
The mechanism of action of 2-Bromo-3-chloro-4-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity .
相似化合物的比较
2-Bromo-3-methylthiophene: Similar structure but lacks the chlorine atom.
3-Bromo-4-methylthiophene: Similar structure but with different halogen positioning.
2-Chloro-3-methylthiophene: Similar structure but lacks the bromine atom.
Uniqueness: 2-Bromo-3-chloro-4-methylthiophene’s uniqueness lies in the presence of both bromine and chlorine atoms on the thiophene ring, which can influence its reactivity and properties. This dual halogenation can lead to unique substitution patterns and coupling reactions, making it a versatile compound for various applications .
属性
分子式 |
C5H4BrClS |
|---|---|
分子量 |
211.51 g/mol |
IUPAC 名称 |
2-bromo-3-chloro-4-methylthiophene |
InChI |
InChI=1S/C5H4BrClS/c1-3-2-8-5(6)4(3)7/h2H,1H3 |
InChI 键 |
VCXNDRNRMRVWSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




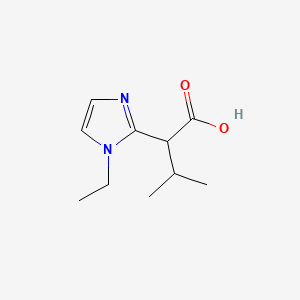
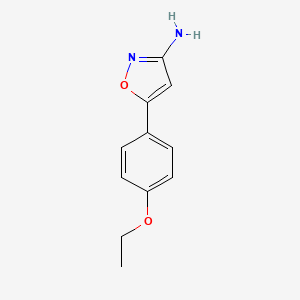

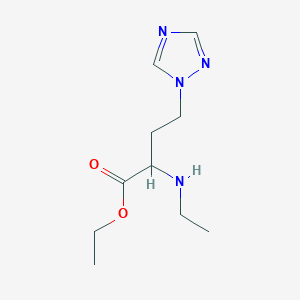
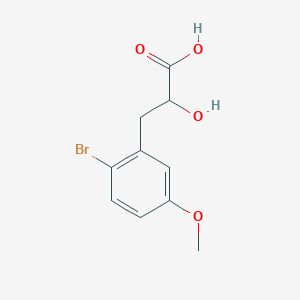
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
